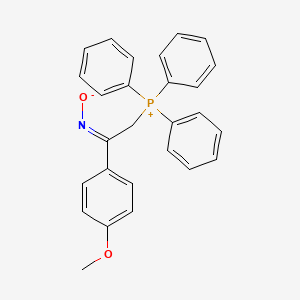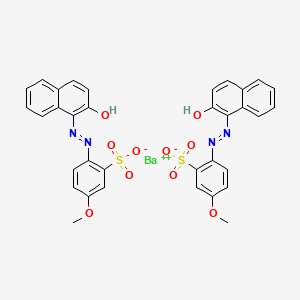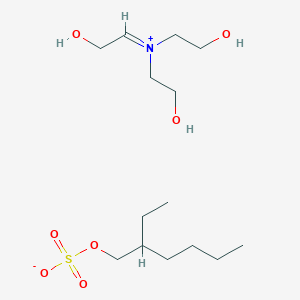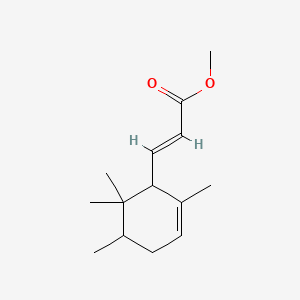
Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: is a chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-283-1. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves the reaction of butanedioic acid with bis [(2-ethylhexyl)oxy]phosphinothioyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a lubricant additive and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Butanedioic acid, 2- [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]-, 1,4-dibutyl ester
- Phosphorodithioic acid, O,O-di (2-ethylhexyl)-S- (1,2-dicarbobutoxyethyl) ester
Uniqueness: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate stands out due to its unique combination of butyl and phosphinothioyl groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
72010-74-3 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
methyl 4-[3-(diethylamino)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)13-8-6-7-12(11-13)16-14(18)9-10-15(19)20-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |
Clé InChI |
BLIHEFQNDSJVBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=CC(=C1)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















